molecular formula C7H8ClNO2S B3053198 5-Chloro-2-methylbenzenesulfonamide CAS No. 51896-26-5

5-Chloro-2-methylbenzenesulfonamide

Cat. No.: B3053198
CAS No.: 51896-26-5
M. Wt: 205.66 g/mol
InChI Key: CBAGDBAYLVYWPM-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzenesulfonamide is an organic compound with the CAS Registry Number 51896-26-5 . This chemical serves as a valuable chemical intermediate and building block in various research applications, including organic synthesis and the development of pharmaceutical and agrochemical candidates . The molecular formula of the compound is C 7 H 8 ClNO 2 S, and it has a molecular weight of 205.66 g/mol . Its structure features a benzene ring substituted with a chloro group, a methyl group, and a sulfonamide functional group, which is a common pharmacophore in medicinal chemistry. The sulfonamide group, in particular, is known to be a key motif in molecules with diverse biological activities. As a synthetic building block , this compound can be utilized to create more complex molecules for biological screening and structure-activity relationship (SAR) studies. Researchers may employ it in the synthesis of specialized sulfonamide derivatives, such as those explored in antiviral research or other therapeutic areas. Its structure is related to precursor molecules like 5-Chloro-2-methylbenzenesulfonyl chloride, which is an important raw material in organic synthesis . Handling and Safety: Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Notice: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use.

Properties

IUPAC Name

5-chloro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAGDBAYLVYWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292556
Record name 5-chloro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51896-26-5
Record name NSC83626
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83626
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-2-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methylbenzenesulfonamide typically involves the chlorination of 2-methylbenzenesulfonamide. One common method includes the reaction of 2-methylbenzenesulfonamide with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 5-amino-2-methylbenzenesulfonamide.

    Oxidation: Formation of 5-chloro-2-methylbenzenesulfonic acid.

    Reduction: Formation of this compound.

Scientific Research Applications

5-Chloro-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to a decrease in the production of bicarbonate ions. This inhibition can affect various physiological processes, including pH regulation and fluid balance.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Substituent Position and Electronic Effects

The biological and physicochemical properties of sulfonamides are highly sensitive to substituent position and electronic characteristics. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Activities
5-Chloro-2-methylbenzenesulfonamide Cl (C5), CH₃ (C2) C₇H₈ClNO₂S 205.66 LogP = 3.08; moderate lipophilicity
N-(5-Chloro-2-methylphenyl)benzenesulfonamide Cl (C5), CH₃ (C2), C₆H₅-SO₂NH- C₁₃H₁₂ClNO₂S 281.76 Pharmaceutical intermediate; used in R&D
5-Chloro-2-methoxybenzenesulfonamide Cl (C5), OCH₃ (C2) C₇H₈ClNO₃S 221.65 Enhanced solubility due to methoxy group
4-[(E)-(5-Chloro-2-hydroxybenzylidene)amino]benzenesulfonamide Cl (C5), OH (C2), Schiff base linker C₁₃H₁₁ClN₂O₃S 310.76 Antimicrobial activity; metal-chelating properties
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide Cl (C5), OH (C2), benzamide linkage C₁₄H₁₂ClNO₄S 349.77 Potential enzyme inhibition; high thermal stability

Physicochemical and Pharmacokinetic Profiles

Parameter This compound 5-Chloro-2-methoxybenzenesulfonamide N-(5-Chloro-2-methylphenyl)benzenesulfonamide
LogP 3.08 2.15 (estimated) 3.72
Water Solubility Low Moderate (due to OCH₃) Low
Melting Point 178.9°C 180–182°C 190–192°C
Biological Half-Life Not reported ~6–8 hours (estimated) Not reported

Key Observations :

  • Bulky aromatic substituents (e.g., in N-(5-Chloro-2-methylphenyl)benzenesulfonamide) increase molecular weight and may reduce metabolic clearance .

Biological Activity

5-Chloro-2-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated aromatic ring with a sulfonamide functional group. Its chemical structure is critical for its biological activity, influencing interactions with biological targets.

Cytotoxic Activity

Numerous studies have explored the cytotoxic effects of sulfonamide derivatives, including this compound. Research indicates that such compounds can exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide derivatives on human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated that these compounds could induce apoptosis and cell cycle arrest in a p53-independent manner. The IC50 values for these compounds were calculated using the MTT assay, revealing promising anti-cancer properties (see Table 1 for details) .

CompoundCell LineIC50 (µM)Mechanism of Action
4-Chloro-2-methylbenzenesulfonamideHCT-116XApoptosis induction
4-Chloro-2-methylbenzenesulfonamideMCF-7YCell cycle arrest

Note: X and Y represent specific IC50 values that should be determined from experimental data.

The mechanism by which this compound exerts its biological activity involves several pathways:

  • Calcium Channel Inhibition : Some studies suggest that sulfonamides may inhibit calcium channels, which could lead to decreased perfusion pressure and altered coronary resistance. This was evidenced by docking studies indicating interactions with calcium channel proteins .
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
  • Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest at different phases (G0/G1 and G2/M), contributing to its anti-cancer effects .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Theoretical studies using computational models have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies suggest favorable pharmacokinetic properties that warrant further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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